N-(4-ethylphenyl)-3-fluorobenzamide
Description
N-(4-ethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the meta position (C3) of the benzoyl ring and a 4-ethylphenyl substituent attached via the amide nitrogen. This compound belongs to the fluorobenzamide class, which is notable for its structural versatility in medicinal chemistry and agrochemical applications. The fluorine atom at C3 introduces electronic effects, such as modulating the electron density of the aromatic ring and influencing intermolecular interactions (e.g., hydrogen bonding or van der Waals forces) in biological systems .
For instance, fluorobenzamides are frequently explored as kinase inhibitors, ligands for metal coordination, and bioactive agents in pesticide development .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
UIWHWHPSNNMWJG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Fluorobenzamide Derivatives
Physicochemical and Spectroscopic Properties
- Solubility and Lipophilicity : The ethyl group increases logP compared to smaller substituents (e.g., methyl or chloro), as seen in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide , where chloro and methoxy groups reduce lipophilicity .
- Fluorescence : Fluorine substitution can enhance fluorescence intensity, as observed in benzamide-Pb²⁺ complexes, though this property remains unexplored in this compound .
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